Lobeglitazone - 607723-33-1

Lobeglitazone

Catalog Number: EVT-273453
CAS Number: 607723-33-1
Molecular Formula: C24H24N4O5S
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lobeglitazone is a synthetically derived compound classified as a thiazolidinedione. [] It acts as a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. [] Lobeglitazone is primarily studied for its potential in treating metabolic disorders, particularly type 2 diabetes mellitus. []

Pioglitazone

  • Relevance: Pioglitazone and lobeglitazone belong to the same chemical class (TZDs) and share the same mechanism of action by activating PPARγ. Several studies compared the efficacy and safety of pioglitazone and lobeglitazone in treating type 2 diabetes. [, , , , ]

Rosiglitazone

    • Relevance: Metformin is often used in combination with lobeglitazone in the treatment of type 2 diabetes. Several studies have investigated the pharmacokinetics and efficacy of co-administering metformin and lobeglitazone. [, , , , , , , ]

    Empagliflozin

    • Relevance: Empagliflozin works independently of insulin and, when combined with lobeglitazone, can provide additive glucose-lowering effects in type 2 diabetes. Research has investigated the pharmacokinetic interactions between lobeglitazone and empagliflozin. [, , ]

    Sitagliptin

    • Relevance: Similar to empagliflozin, sitagliptin offers an alternative mechanism for blood glucose control and is often combined with lobeglitazone to manage type 2 diabetes. Studies have compared the efficacy and safety of lobeglitazone with sitagliptin as add-on therapies to metformin. [, ]

    Rivoglitazone

    • Relevance: Rivoglitazone is structurally similar to lobeglitazone, pioglitazone, and rosiglitazone. A meta-analysis compared its efficacy to lobeglitazone, suggesting that rivoglitazone might have a superior effect in lowering HbA1c levels in type 2 diabetes. []

    Glimepiride

    • Relevance: Glimepiride, when combined with lobeglitazone, has shown efficacy in enhancing glycemic control in individuals with type 2 diabetes. A fixed-dose combination tablet containing both drugs has been studied, and analytical methods for their simultaneous determination have been developed. [, ]

    CKD-501

    • Compound Description: CKD-501 is the sulfate salt form of lobeglitazone, chosen for preclinical and clinical development due to its favorable physicochemical properties. []

    M7

    • Relevance: Understanding the pharmacokinetics of M7 is important for assessing the overall efficacy and safety profile of lobeglitazone in different patient populations, including those with hepatic impairment. []
    Synthesis Analysis

    The synthesis of lobeglitazone has evolved significantly over the years. Recent studies have focused on optimizing its synthesis through continuous flow processes rather than traditional batch methods. This transition aims to enhance efficiency and scalability in pharmaceutical production.

    1. Batch Synthesis: Traditional methods involved multiple steps, including the condensation of specific precursors under controlled conditions to yield lobeglitazone.
    2. Flow Chemistry: The use of microreactors for continuous synthesis has been explored to improve reaction times and yields. This method allows for better control over reaction parameters such as temperature and pressure, which can lead to higher purity and reduced by-products .
    3. Key Intermediates: The synthesis involves key intermediates that are critical for the final product's efficacy. Researchers have identified various synthetic pathways that include the use of specific catalysts and solvents to optimize yield and minimize environmental impact .
    Molecular Structure Analysis

    Lobeglitazone's molecular formula is C20_{20}H23_{23}N3_{3}O3_{3}S, with a molecular weight of approximately 375.48 g/mol.

    • Structural Characteristics: The compound features a thiazolidinedione core structure, characterized by a five-membered ring containing sulfur and carbonyl groups. This structure is essential for its biological activity as it facilitates binding to PPAR receptors.
    • 3D Conformation: The three-dimensional structure of lobeglitazone reveals specific conformational attributes that allow it to fit into the binding site of PPAR-gamma, promoting its agonistic effects on insulin sensitivity .
    Chemical Reactions Analysis

    Lobeglitazone undergoes several chemical reactions during its metabolism:

    1. Metabolic Pathways: The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4, with additional contributions from CYP2C19 and CYP2D6. The major metabolites include M7 (O-demethylation) and M9 (N-demethylation), which are formed through hydroxylation processes .
    2. Elimination: The elimination half-life of lobeglitazone is approximately 7.82 hours, indicating a relatively moderate duration of action post-administration. The drug is predominantly excreted in metabolized forms rather than unchanged in urine, highlighting the importance of metabolic conversion .
    Mechanism of Action

    Lobeglitazone exerts its pharmacological effects primarily through:

    1. PPAR Activation: By activating PPAR-gamma, lobeglitazone enhances insulin sensitivity in adipose tissue, leading to improved glucose uptake and reduced blood sugar levels.
    2. Inhibition of Profibrotic Pathways: Recent studies indicate that lobeglitazone may also inhibit TGF-beta/Smad3 signaling pathways, which are implicated in renal fibrosis. This action contributes to its potential protective effects against diabetic nephropathy by reducing the expression of profibrotic genes such as alpha-smooth muscle actin and plasminogen activator inhibitor-1 .
    Physical and Chemical Properties Analysis

    Lobeglitazone exhibits several notable physical and chemical properties:

    • Solubility: It is highly soluble in organic solvents but shows limited solubility in water, which can affect its bioavailability.
    • Stability: The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
    • Protein Binding: Lobeglitazone has a high protein binding rate (99.3% - 99.9%), which influences its pharmacokinetics and therapeutic efficacy .
    Applications

    Lobeglitazone is primarily indicated for the management of type 2 diabetes mellitus, where it helps to:

    1. Improve Glycemic Control: Regular administration has been shown to lower hemoglobin A1C levels effectively.
    2. Enhance Lipid Profiles: It also positively affects lipid metabolism, potentially reducing cardiovascular risks associated with diabetes.
    3. Renal Protection: Emerging research suggests that lobeglitazone may offer protective effects against diabetic nephropathy by inhibiting fibrotic processes in renal tissues .

    Properties

    CAS Number

    607723-33-1

    Product Name

    Lobeglitazone

    IUPAC Name

    5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

    Molecular Formula

    C24H24N4O5S

    Molecular Weight

    480.5 g/mol

    InChI

    InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)

    InChI Key

    CHHXEZSCHQVSRE-UHFFFAOYSA-N

    SMILES

    CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

    Solubility

    Soluble in DMSO

    Synonyms

    CKD 501
    CKD-501
    CKD501
    lobeglitazone

    Canonical SMILES

    CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.